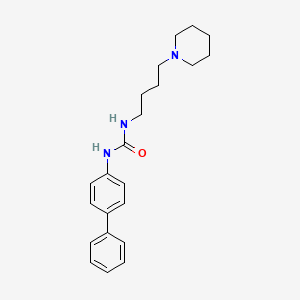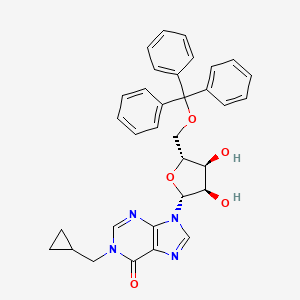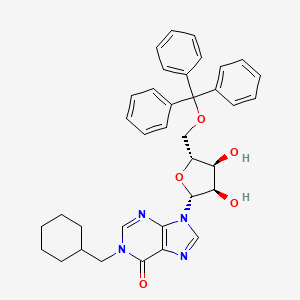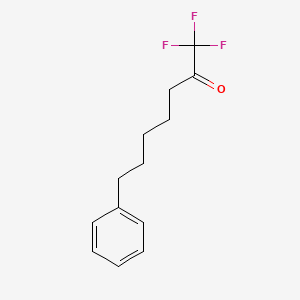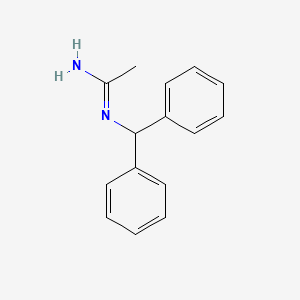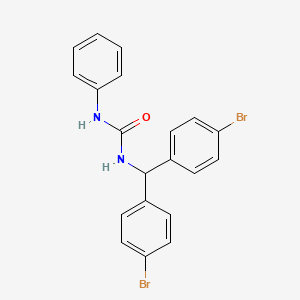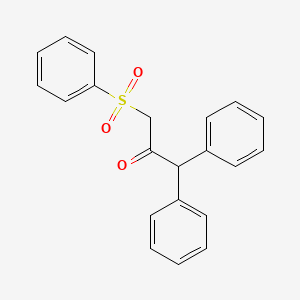
1,1-Diphenyl-3-(phenylsulfonyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-3-(phenylsulfonyl)propan-2-one is an organic compound with the molecular formula C21H18O3S. It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diphenyl-3-(phenylsulfonyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of benzyl phenyl sulfone with benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and solvents to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1,1-Diphenyl-3-(phenylsulfonyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Diphenyl-3-(phenylsulfonyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research has explored its use as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 1,1-diphenyl-3-(phenylsulfonyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
1,3-Diphenyl-2-(phenylsulfonyl)-1-propanone: Similar in structure but differs in the position of the sulfonyl group.
Phenyl sulfonylacetophenone: Another sulfone compound with different reactivity and applications.
Uniqueness: 1,1-Diphenyl-3-(phenylsulfonyl)propan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C21H18O3S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1,1-diphenylpropan-2-one |
InChI |
InChI=1S/C21H18O3S/c22-20(16-25(23,24)19-14-8-3-9-15-19)21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2 |
InChI Key |
SKWQLTIDKRSBES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



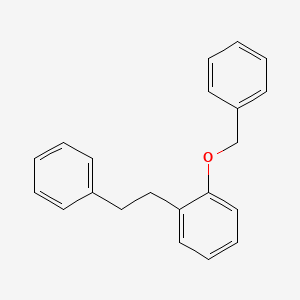
![1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B10839625.png)

